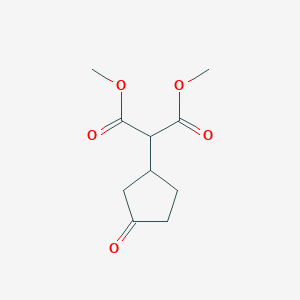

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester

Overview

Description

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring with a ketone group and two ester groups attached to a malonic acid derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester can be synthesized through the reaction of 2-cyclopenten-1-one with dimethyl malonate . The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the Michael addition of dimethyl malonate to 2-cyclopenten-1-one . The reaction is carried out in an organic solvent, such as ethanol, at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding . For example, its ketone group can form hydrogen bonds with active sites of enzymes, altering their function .

Comparison with Similar Compounds

Similar Compounds

Dimethyl malonate: A simpler ester of malonic acid without the cyclopentyl ring.

Cyclopentanone: A ketone with a cyclopentyl ring but without ester groups.

Dimethyl 2-(1-ethylpropyl)malonate: A malonic acid derivative with different substituents.

Uniqueness

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester is unique due to its combination of a cyclopentyl ring with a ketone group and two ester groups. This structure imparts distinct chemical reactivity and potential biological activity compared to its simpler analogs .

Biological Activity

Chemical Identity

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester (CAS No. 111209-96-2) is a synthetic compound with the molecular formula and a molecular weight of 214.22 g/mol. This compound is characterized by its unique structure that includes a cyclopentyl ring and two ester functional groups, which contribute to its potential biological activities.

Synthesis

This compound can be synthesized through the reaction of 2-cyclopenten-1-one with dimethyl malonate, utilizing various catalytic methods to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been investigated for potential therapeutic properties including:

- Anti-inflammatory effects : The compound may inhibit pathways associated with inflammation.

- Anticancer properties : Initial studies suggest it may interfere with cancer cell proliferation.

Research Findings

Recent studies have focused on the compound's enzymatic interactions and its role as an intermediate in organic synthesis. The biological implications of these interactions are still being explored.

Case Studies

- Anti-inflammatory Study : A study conducted on animal models indicated that the compound showed significant reduction in inflammatory markers when administered at specific dosages.

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing apoptosis.

Comparative Analysis

To understand the uniqueness of this compound relative to similar structures, a comparative analysis is provided below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H14O5 | Cyclopentyl ring, two esters | Potential anti-inflammatory and anticancer effects |

| Dimethyl Malonate | C5H8O4 | Simpler structure without cyclopentyl ring | Limited biological activity |

| Cyclopentanone | C5H8O | Ketone structure without ester groups | Minimal biological activity |

Toxicological Data

While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity. Further research is needed to establish safety profiles for human use.

Properties

IUPAC Name |

dimethyl 2-(3-oxocyclopentyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJIHXMUUZHZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.